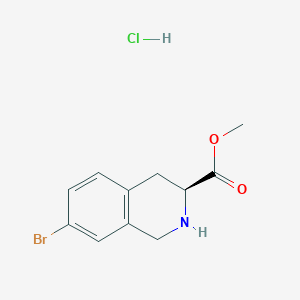
Methyl (3S)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the yield of the product .Molecular Structure Analysis
This would involve the use of techniques such as X-ray crystallography or NMR spectroscopy to determine the 3D structure of the molecule .Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products of these reactions .Physical And Chemical Properties Analysis
This would involve determining properties such as the compound’s melting point, boiling point, solubility, and stability .Aplicaciones Científicas De Investigación
Catalytic Applications
Methyl (3S)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate; hydrochloride appears to have applications in catalysis. For instance, Kefayati, Asghari, and Khanjanian (2012) utilized a related compound, 1-methylimidazolium hydrogen sulfate, in combination with chlorotrimethylsilane, as a catalyst for synthesizing dihydropyrimidin-2(1H)-ones and hydroquinazoline-2,5-diones. This catalytic system enabled high yields of products under thermal and solvent-free conditions (Kefayati, Asghari, & Khanjanian, 2012).
Synthesis of Brominated Compounds
In another study, Ma et al. (2007) isolated new brominated 1,2,3,4-tetrahydroisoquinolines from the red alga Rhodomela confervoides, indicating the potential of methyl (3S)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate; hydrochloride in the synthesis of naturally occurring brominated compounds (Ma et al., 2007).
Photochromic Properties
Voloshin et al. (2008) explored the photochromic properties of compounds derived from halo-substituted quinolines, which could include derivatives of tetrahydroisoquinoline. Their research focused on the thermal and photo-induced isomerization of these compounds, suggesting potential applications in photochromic materials (Voloshin et al., 2008).
Synthesis of Polyhydroquinoline Derivatives
Khaligh (2014) used a similar compound, 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate, as a catalyst for synthesizing polyhydroquinoline derivatives. This process highlights the potential use of methyl (3S)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate; hydrochloride in the synthesis of complex organic compounds (Khaligh, 2014).
Derivatives Preparation and Characterization
Jansa, Macháček, and Bertolasi (2006) prepared derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, including the hydrochloride of methyl ester and N-carboxy anhydride, among others. These derivatives were fully characterized, suggesting the relevance of such compounds in synthetic chemistry and structural analysis (Jansa, Macháček, & Bertolasi, 2006).
Antioxidant Properties
Kawashima, Itoh, Matsumoto, Miyoshi, and Chibata (1979) synthesized a compound similar to methyl (3S)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate; hydrochloride and found it to exhibit high electron-donating activity and excellent antioxidant properties. This indicates potential applications in the field of oxidative stress research and antioxidant therapy (Kawashima et al., 1979).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl (3S)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2.ClH/c1-15-11(14)10-5-7-2-3-9(12)4-8(7)6-13-10;/h2-4,10,13H,5-6H2,1H3;1H/t10-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHKVSEPAXZUMQO-PPHPATTJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=C(CN1)C=C(C=C2)Br.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC2=C(CN1)C=C(C=C2)Br.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-1-(6,7-Dihydro-4H-triazolo[1,5-a]pyrazin-5-yl)-4-(dimethylamino)but-2-en-1-one](/img/structure/B2819460.png)
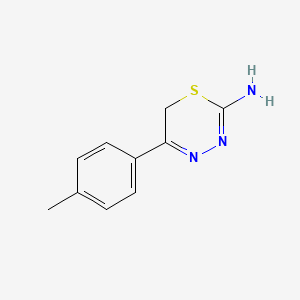
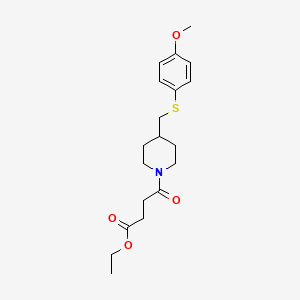
![6,6A,7,8,9,9A-Hexahydro-5H-6,9-methanocyclopenta[C][1,8]naphthyridine](/img/structure/B2819463.png)
![2-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2819467.png)
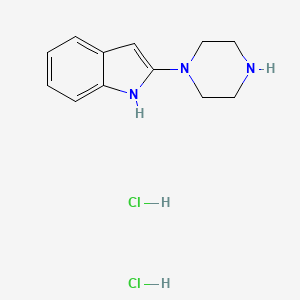
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-phenoxyacetamide](/img/structure/B2819469.png)
![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(4-methoxypyrimidin-2-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2819470.png)

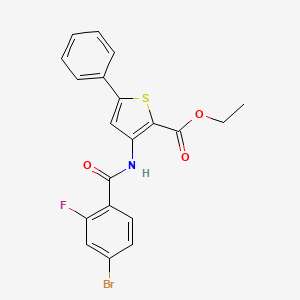
![N-(6-nitrobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2819475.png)

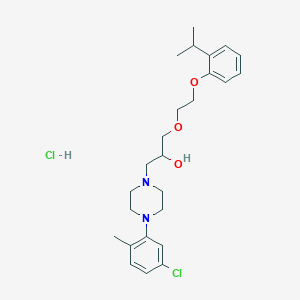
![4-[4-(Morpholin-4-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one](/img/structure/B2819483.png)